N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core linked to a benzohydrazide moiety, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzohydrazide derivatives: Compounds with the benzohydrazide moiety also show diverse biological activities.
Uniqueness: N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is unique due to its combined structural features of pyrazolo[3,4-d]pyrimidine and benzohydrazide, which confer enhanced biological activity and specificity . This dual functionality makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C18H14N6O |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C18H14N6O/c25-18(13-7-3-1-4-8-13)23-22-16-15-11-21-24(17(15)20-12-19-16)14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,19,20,22) |
InChI Key |
QIFDHXXKXVYIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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